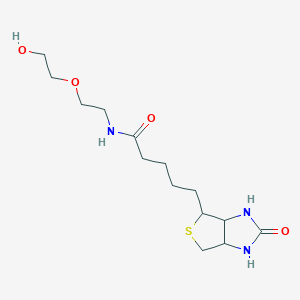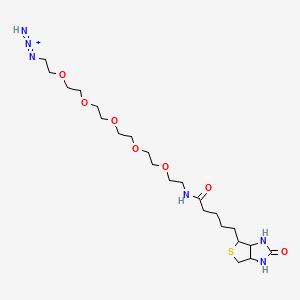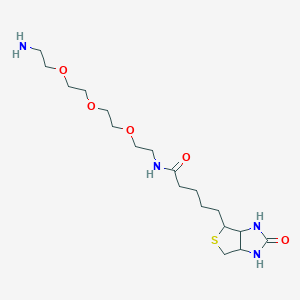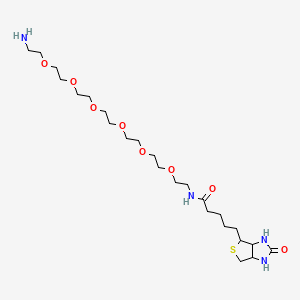
(+)-Biotin-PEG6-CH2CH2NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Biotin-PEG6-CH2CH2NH2 is a compound that combines biotin, polyethylene glycol (PEG), and an amine group. Biotin, also known as vitamin H, is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Polyethylene glycol is a polymer that enhances the solubility and stability of compounds, while the amine group provides a reactive site for further chemical modifications. This compound is widely used in biochemical and medical research due to its ability to facilitate the conjugation of biotin to various molecules, enabling targeted delivery and detection.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Biotin-PEG6-CH2CH2NH2 typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG6.
Amine Functionalization: The biotin-PEG6 is further reacted with ethylenediamine to introduce the amine group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. Purification techniques like chromatography and crystallization are employed to isolate the final product.
化学反应分析
Types of Reactions: (+)-Biotin-PEG6-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The amine group can form covalent bonds with carboxyl, aldehyde, or ketone groups through amide or imine linkages.
Common Reagents and Conditions:
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Ethylenediamine: Used for introducing the amine group.
Coupling Reagents: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products:
Biotinylated Molecules: Resulting from the conjugation of this compound with various biomolecules.
科学研究应用
(+)-Biotin-PEG6-CH2CH2NH2 has a wide range of applications in scientific research:
Chemistry: Used for biotinylation of small molecules, peptides, and proteins, facilitating their detection and purification.
Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular processes through biotin-streptavidin affinity systems.
Medicine: Utilized in drug delivery systems to target specific cells or tissues, enhancing the efficacy and reducing the side effects of therapeutic agents.
Industry: Applied in the development of diagnostic assays, biosensors, and bioconjugates for various analytical and therapeutic purposes.
作用机制
The mechanism of action of (+)-Biotin-PEG6-CH2CH2NH2 involves the biotin-streptavidin interaction, which is one of the strongest non-covalent interactions known. Biotin binds to streptavidin with high affinity, allowing for the stable attachment of biotinylated molecules to streptavidin-coated surfaces or particles. This interaction is widely used in various biochemical assays and targeted delivery systems.
Molecular Targets and Pathways:
Streptavidin: The primary molecular target for biotin.
Biotinylated Molecules: The pathways involved depend on the specific biotinylated molecule and its intended application.
相似化合物的比较
(+)-Biotin-PEG6-CH2CH2NH2 is unique due to its combination of biotin, polyethylene glycol, and an amine group, which provides enhanced solubility, stability, and reactivity. Similar compounds include:
Biotin-PEG-NH2: Lacks the ethylene spacer, resulting in different reactivity and solubility properties.
Biotin-PEG-COOH: Contains a carboxyl group instead of an amine, leading to different conjugation chemistry.
Biotin-PEG-OH: Contains a hydroxyl group, offering different functionalization options.
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O8S/c25-5-7-31-9-11-33-13-15-35-17-18-36-16-14-34-12-10-32-8-6-26-22(29)4-2-1-3-21-23-20(19-37-21)27-24(30)28-23/h20-21,23H,1-19,25H2,(H,26,29)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFQWZDKEUDAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
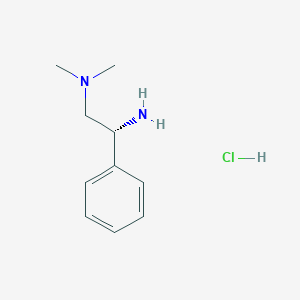
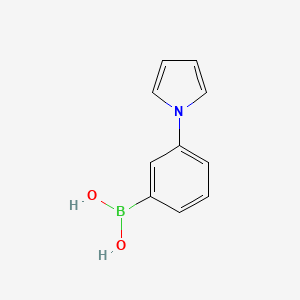
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8263569.png)
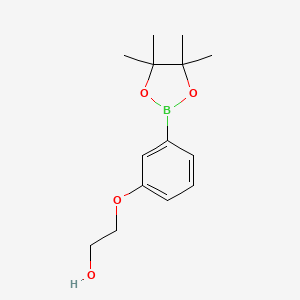
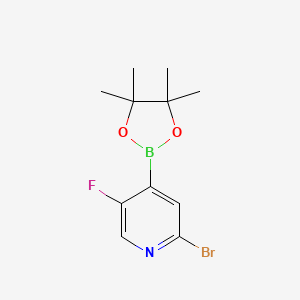
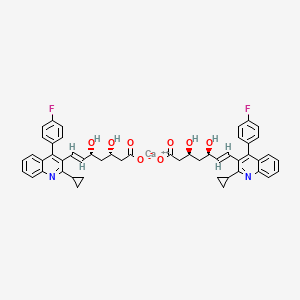
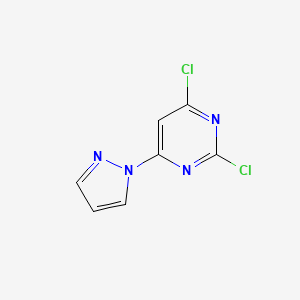
![[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid](/img/structure/B8263592.png)
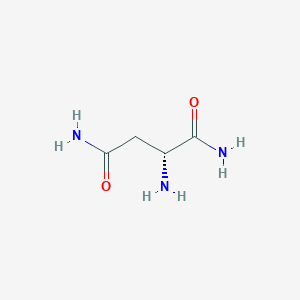
![3-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8263604.png)
